AChE Inhibition vs. Physostigmine
Serpentine demonstrates potent acetylcholinesterase (AChE) inhibition in vitro. In a microassay, serpentine inhibited AChE with an IC50 of 0.775 μM, which is 8.3-fold more potent than the reference inhibitor physostigmine (IC50 = 6.45 μM) [1]. This potency is attributed to the alkaloid's interaction with the enzyme's active site. [1]
Physostigmine IC50 6.45 μM
8.3-fold difference
| Evidence Dimension | In vitro AChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.775 μM |
| Comparator Or Baseline | Physostigmine: IC50 = 6.45 μM |
| Quantified Difference | 8.3-fold more potent |
| Conditions | In vitro microassay using pure compounds |
Why This Matters
This quantifies serpentine's potency advantage, justifying its selection for AChE-focused studies.
- [1] Pereira, D. M., Ferreres, F., Oliveira, J. M. A., Gaspar, L., Faria, J., Valentão, P., … Andrade, P. B. (2010). Pharmacological effects of Catharanthus roseus root alkaloids in acetylcholinesterase inhibition and cholinergic neurotransmission. Phytomedicine, 17(8–9), 646–652. View Source
